N-(4-chlorophenyl)-2-propoxybenzamide

Description

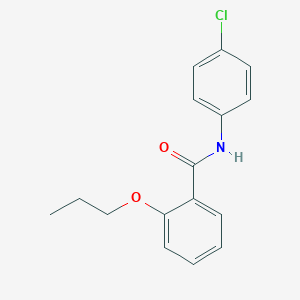

N-(4-chlorophenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a propoxy group at the 2-position of the benzoyl ring. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often enhancing lipophilicity and target binding .

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |

InChI Key |

RIRQEOPFUFXORZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substituents

- N-(4-Fluorophenyl)maleimide (19) and N-(4-chlorophenyl)maleimide (22): These maleimide derivatives showed inhibitory activity against monoacylglycerol lipase (MGL), with IC50 values of 5.18 μM and 7.24 μM, respectively. The size of the halogen (F vs. Cl) had minimal impact on potency, suggesting electronic effects may dominate over steric factors in this context .

- Pyridine/Thienopyridine Derivatives: Compounds with pyridine or thieno[2,3-b]pyridine cores (e.g., 2 and 3 from ) demonstrated superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. The incorporation of heterocycles likely enhances target specificity .

Alkoxy and Aryloxy Groups

- N-(4-Methoxyphenyl) Derivatives (): Methoxy groups enhance electron-donating properties, which may influence antioxidant or receptor-binding activities. For example, hydroxamic acids with methoxy substituents (e.g., 6–10 in ) showed applications in antioxidant assays .

Physicochemical Properties

- LogP and Solubility : A compound with a prop-2-enyloxy group () exhibited a polarity coefficient of 0.7 (70:30 ethyl acetate/petroleum ether), suggesting moderate lipophilicity. The propoxy group in the target compound may further increase hydrophobicity compared to methoxy or hydroxy groups .

- Melting Points: Derivatives like N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () melt at 142.9–143.4°C, indicating crystalline stability, a trait likely shared by the target compound due to its rigid benzamide core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.